
7-Methoxy-4,4-dinitro-7-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-4,4-dinitro-7-oxoheptanoic acid is an organic compound with the molecular formula C8H12N2O8 It is characterized by the presence of methoxy, dinitro, and oxo functional groups attached to a heptanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4,4-dinitro-7-oxoheptanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by methoxylation and oxidation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-4,4-dinitro-7-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or other alkoxides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 7-Methoxy-4,4-diamino-7-oxoheptanoic acid, while oxidation can produce more highly oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-4,4-dinitro-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Methoxy-4,4-dinitro-7-oxoheptanoic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy and oxo groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-7-oxoheptanoic acid: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
4,4-Dinitroheptanoic acid: Lacks the methoxy and oxo groups, affecting its solubility and interaction with biological targets.
7-Oxoheptanoic acid: Lacks both the methoxy and nitro groups, leading to distinct chemical and biological properties.
Uniqueness
7-Methoxy-4,4-dinitro-7-oxoheptanoic acid is unique due to the combination of methoxy, dinitro, and oxo functional groups on a heptanoic acid backbone. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
92348-17-9 |
|---|---|
Molekularformel |
C8H12N2O8 |
Molekulargewicht |
264.19 g/mol |
IUPAC-Name |
7-methoxy-4,4-dinitro-7-oxoheptanoic acid |
InChI |
InChI=1S/C8H12N2O8/c1-18-7(13)3-5-8(9(14)15,10(16)17)4-2-6(11)12/h2-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
KJDCVSYNHWFJFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(CCC(=O)O)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


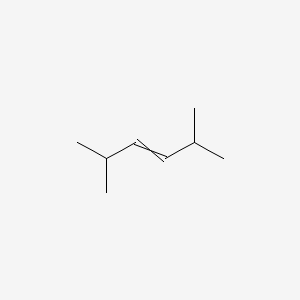
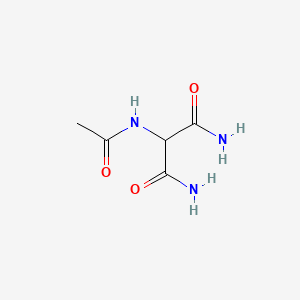
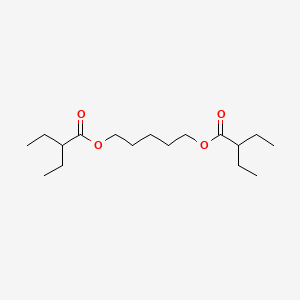
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)

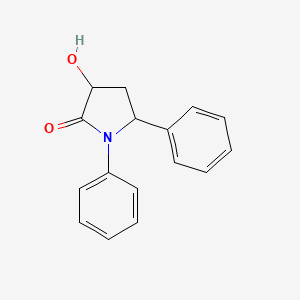


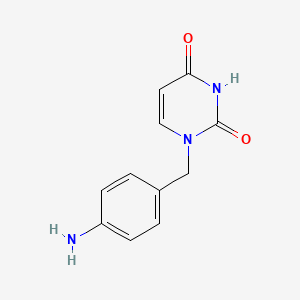
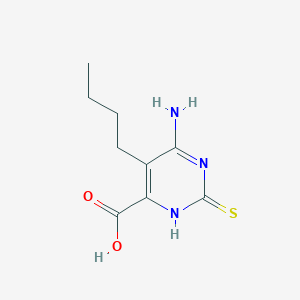
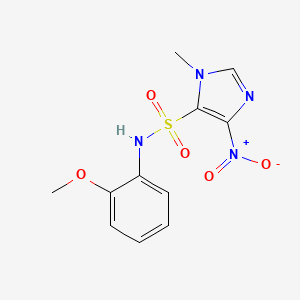
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
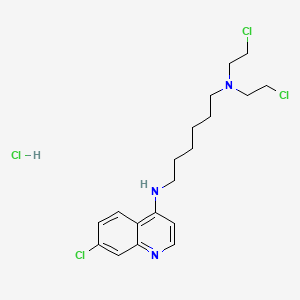
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
